2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H19F3N4O5 and its molecular weight is 500.434. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes, including signal transduction, inflammation, and cell growth.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It has a logP value of 2.874 , indicating its lipophilic nature and potential for passive diffusion across biological membranes . The compound’s solubility in water is low (logS = -3.858), which may affect its absorption and distribution . The compound is also a substrate for various cytochrome P450 enzymes, suggesting that it may be metabolized in the liver .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity and low water solubility suggest that it may be more effective in lipid-rich environments. Additionally, its metabolic stability may be affected by variations in the expression or activity of metabolizing enzymes in different individuals or tissues .
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O5/c1-34-18-9-8-14(11-19(18)35-2)21-29-22(36-30-21)17-7-4-10-31(23(17)33)13-20(32)28-16-6-3-5-15(12-16)24(25,26)27/h3-12H,13H2,1-2H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOWCZKVYSGDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.